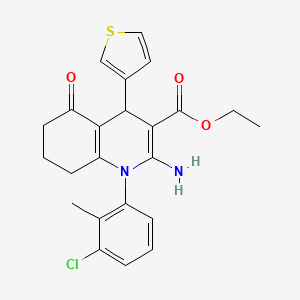![molecular formula C22H14Br2FN3O6 B11540935 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートは、臭素、ニトロ、フッ素などの複数の官能基を含む独自の構造によって特徴付けられる複雑な有機化合物です。
製造方法
合成経路と反応条件
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートの合成は、通常、コアのフェニルとベンゾアート構造の調製から始まる複数の手順を伴います。 ニトロフェノキシ基とヒドラジニリデン基は、それぞれ求核置換反応と縮合反応によって導入されます .
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われ、一貫した品質と収量を確保するために、自動化された反応器と連続フローシステムが使用されます。触媒の使用と最適化された反応条件により、合成プロセスの効率を高めることができます。
化学反応解析
反応の種類
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下で、ニトロ基をアミンに還元することができます。
還元: 臭素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、還元剤(水素化リチウムアルミニウム(LiAlH4)など)、置換反応用の求核剤(アジ化ナトリウム(NaN3)など)があります。反応は通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元によりアミン誘導体が生成され、臭素原子の置換によりさまざまな置換フェニル誘導体が生成される可能性があります .
科学研究への応用
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the imine intermediate: This involves the reaction of 2,4-dibromo-6-formylphenol with 2-(2-nitrophenoxy)acetamide under acidic conditions to form the imine intermediate.
Coupling with 3-fluorobenzoic acid: The imine intermediate is then coupled with 3-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives.
科学的研究の応用
2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
作用機序
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。 この化合物の官能基により、これらの標的に共有結合または非共有結合を形成し、その活性を調節し、下流のシグナル伝達経路をトリガーすることができます .
類似化合物との比較
類似化合物
2,4-ジブロモ-6-ニトロフェノール: 臭素とニトロの官能基を共有していますが、複雑なヒドラジニリデンとフルオロベンゾアートのモエティーはありません.
2-ブロモ-4-ニトロフェノール: 構造が似ていますが、臭素原子が少なく、フッ素置換がありません.
独自性
2,4-ジブロモ-6-[(E)-{2-[(2-ニトロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 3-フルオロベンゾアートは、複数の官能基を組み合わせているため、独自性があります。これらの官能基は、独特の化学反応性と生物活性を付与します。 これは、さまざまな研究用途において貴重な化合物となっています .
特性
分子式 |
C22H14Br2FN3O6 |
|---|---|
分子量 |
595.2 g/mol |
IUPAC名 |
[2,4-dibromo-6-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H14Br2FN3O6/c23-15-8-14(21(17(24)10-15)34-22(30)13-4-3-5-16(25)9-13)11-26-27-20(29)12-33-19-7-2-1-6-18(19)28(31)32/h1-11H,12H2,(H,27,29)/b26-11+ |
InChIキー |
QMRXGOYNQFCCPY-KBKYJPHKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11540916.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
